Cas no 2137697-99-3 (Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro-)

Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro- 化学的及び物理的性質
名前と識別子
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- Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro-
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- インチ: 1S/C8H13ClF2O/c1-7(10,11)5-8(6-9)3-2-4-12-8/h2-6H2,1H3
- InChIKey: CFCATCWGEPUPSQ-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1(CCl)CC(F)(F)C
Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678905-0.25g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 0.25g |
$1604.0 | 2023-03-11 | ||
Enamine | EN300-678905-5.0g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 5.0g |
$5056.0 | 2023-03-11 | ||
Enamine | EN300-678905-1.0g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678905-10.0g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 10.0g |
$7497.0 | 2023-03-11 | ||
Enamine | EN300-678905-0.1g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 0.1g |
$1533.0 | 2023-03-11 | ||
Enamine | EN300-678905-0.5g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 0.5g |
$1673.0 | 2023-03-11 | ||
Enamine | EN300-678905-2.5g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 2.5g |
$3417.0 | 2023-03-11 | ||
Enamine | EN300-678905-0.05g |
2-(chloromethyl)-2-(2,2-difluoropropyl)oxolane |
2137697-99-3 | 0.05g |
$1464.0 | 2023-03-11 |
Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro- 関連文献
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro-に関する追加情報
Compound CAS No. 2137697-99-3: Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro-
Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro- (CAS No. 2137697-99-3) is a unique organic compound with a complex structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of tetrahydrofuran derivatives, which are widely studied for their versatile properties and potential uses in fields such as pharmaceuticals, agrochemicals, and advanced materials.
The furan ring in this compound serves as a key structural element, providing a platform for further functionalization. The presence of a chloromethyl group introduces reactivity and opens up possibilities for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the difluoropropyl substituent enhances the compound's stability and introduces fluorine atoms, which are known to improve bioavailability and pharmacokinetic properties in drug molecules.
Recent studies have highlighted the potential of this compound as a building block in the development of novel bioactive molecules. Researchers have explored its role in the synthesis of antibiotics and antiviral agents, leveraging its unique electronic properties and structural flexibility. The incorporation of fluorine atoms has been shown to significantly enhance the potency and selectivity of these compounds, making them promising candidates for future drug discovery efforts.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and ring-opening reactions. The use of palladium-catalyzed cross-coupling reactions has emerged as a highly efficient method for constructing the desired tetrahydrofuran framework. This approach not only ensures high yields but also minimizes the generation of byproducts, aligning with green chemistry principles.
Moreover, computational studies have provided insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the chloromethyl group acts as an electron-withdrawing substituent, altering the electronic distribution within the furan ring and enhancing its reactivity toward electrophilic attacks. This understanding has been instrumental in designing more efficient synthetic pathways and optimizing reaction conditions.
The application of this compound extends beyond pharmaceuticals; it has also found use in polymer chemistry as a monomer for synthesizing advanced materials with tailored properties. Its ability to undergo polymerization under mild conditions makes it an attractive candidate for developing high-performance polymers for use in electronics, optics, and biomedical devices.
In conclusion, Furan, 2-(chloromethyl)-2-(2,2-difluoropropyl)tetrahydro- (CAS No. 2137697-99-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in driving innovation in modern chemistry.
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